
2-(4-Ethylcyclohexyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylcyclohexyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a butanoic acid moiety attached to a cyclohexane ring, which is further substituted with an ethyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcyclohexanone. This intermediate is then subjected to a Grignard reaction with butylmagnesium bromide, followed by acidic workup to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethylcyclohexanone to form 4-ethylcyclohexanol, which is then oxidized using a suitable oxidizing agent such as potassium permanganate or chromium trioxide to yield the corresponding carboxylic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethylcyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carboxylic acids or esters.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylcyclohexyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylcyclohexyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclohexane ring and ethyl group contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylbutanoic acid: Lacks the ethyl substitution, resulting in different chemical and physical properties.
4-Methylcyclohexylbutanoic acid: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexylpropanoic acid: Shorter carbon chain compared to 2-(4-Ethylcyclohexyl)butanoic acid.
Uniqueness
This compound is unique due to the presence of the ethyl group on the cyclohexane ring, which can influence its reactivity, binding interactions, and overall properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H22O2 |
|---|---|
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
2-(4-ethylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C12H22O2/c1-3-9-5-7-10(8-6-9)11(4-2)12(13)14/h9-11H,3-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YPLIGJDAVFIULS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C(CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




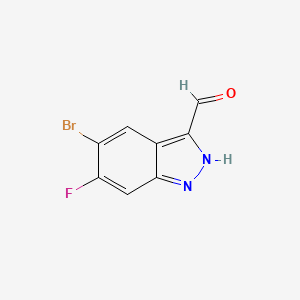

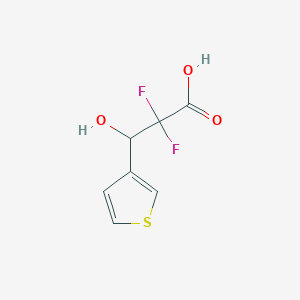
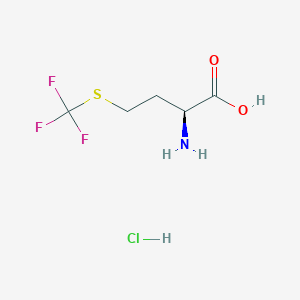

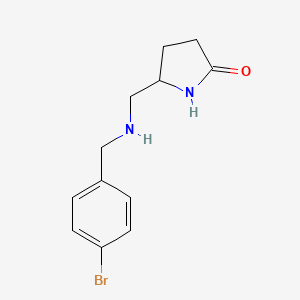
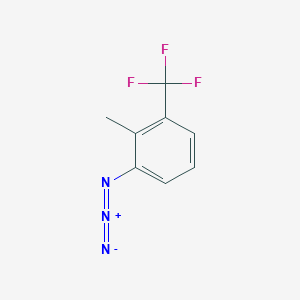
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)


